molecular formula C12H11NO2 B6120669 4-[4-(hydroxymethyl)pyridin-2-yl]phenol

4-[4-(hydroxymethyl)pyridin-2-yl]phenol

Cat. No.: B6120669
M. Wt: 201.22 g/mol
InChI Key: DIPGPUFKHVFXCL-UHFFFAOYSA-N
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Description

4-[4-(Hydroxymethyl)pyridin-2-yl]phenol is a bifunctional aromatic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 4-position and a phenol moiety at the para-position of the benzene ring. This structure combines the hydrogen-bonding capability of the phenol group with the electron-deficient nature of the pyridine ring, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

4-[4-(hydroxymethyl)pyridin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-5-6-13-12(7-9)10-1-3-11(15)4-2-10/h1-7,14-15H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPGPUFKHVFXCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CC(=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Borohydride/Lithium Chloride Reduction

A Chinese patent (CN103408486A) details the reduction of 4-pyridinecarboxylate esters to 4-pyridinemethanol using NaBH₄/LiCl in tetrahydrofuran (THF):

  • Reaction conditions :

    • Molar ratio: NaBH₄ : LiCl : ester = 1–5 : 1–4 : 1

    • Temperature: Reflux (≈66°C)

    • Time: 6–8 hours

  • Workup :

    • Acid quenching (30% HCl at -5–5°C)

    • THF extraction, Na₂SO₄ drying

    • Reduced pressure solvent removal

Yield : 70–85% (light yellow crystals, m.p. 55–57°C). This method could be adapted by substituting the ester precursor with a pyridine-phenol coupled intermediate.

Coupling Strategies for Aromatic Systems

Ullmann-Type Coupling

The crystal structure study of a related pyridine-phenol derivative employed copper-catalyzed coupling:

ParameterValue
CatalystCu powder (0.1 mmol)
BaseCs₂CO₃ (2.5 mmol)
SolventDMF
Temperature110°C (N₂ atmosphere)
Reaction Time6 hours

Applying these conditions to 4-bromophenol and 2-(4-hydroxymethyl)pyridine boronic acid could yield the target compound. Expected challenges include managing the polarity mismatch between coupling partners.

Multi-Component Reaction (MCR) Approaches

The Groebke-Blackburn-Bienaymé reaction, used in PMC studies to assemble imidazo[1,2-a]pyridines, offers inspiration:

  • Components :

    • Amidines (e.g., 2-aminopyridine)

    • Aldehydes (e.g., 4-hydroxybenzaldehyde)

    • Isonitriles (e.g., 4-hydroxymethylpyridyl isocyanide)

  • Conditions :

    • HCl catalyst in dioxane

    • Microwave irradiation (400W, 110°C, 10 min)

While this exact system hasn’t produced the target compound, modifying aldehyde and isonitrile components could yield the desired structure.

Protective Group Strategies

Phenol Protection

PMC experiments used benzyl ethers to protect phenolic -OH during pyridoxal derivatization:

  • Protection :

    • BnBr, K₂CO₃, DMF, 50°C

  • Deprotection :

    • H₂/Pd-C, ethanol, rt

Applying this to 4-hydroxybenzyl alcohol derivatives would allow sequential functionalization of the pyridine ring.

Hydroxymethyl Stability

The NaBH₄/LiCl system in THF effectively reduces esters to alcohols without over-reduction, making it suitable for introducing -CH₂OH post-coupling.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
NaBH₄/LiCl ReductionHigh yielding, scalableRequires pre-formed ester70–85%
Ullmann CouplingDirect C-C bond formationHigh catalyst loading~60%
Suzuki CouplingMild conditions, functional toleranceBoronic acid synthesis requiredN/A
MCR ApproachesAtom economicalLimited precedent30–50%

Chemical Reactions Analysis

Types of Reactions

4-[4-(hydroxymethyl)pyridin-2-yl]phenol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-[4-(carboxymethyl)pyridin-2-yl]phenol, while reduction could produce 4-[4-(hydroxymethyl)pyridin-2-yl]phenol derivatives .

Scientific Research Applications

4-[4-(hydroxymethyl)pyridin-2-yl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-[4-(hydroxymethyl)pyridin-2-yl]phenol exerts its effects involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms, neutralizing free radicals. In cancer research, it is believed to interfere with cellular proliferation pathways, potentially inhibiting the growth of cancer cells .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 4-[4-(hydroxymethyl)pyridin-2-yl]phenol, differing in substituents, linker groups, or ring systems:

Compound Key Structural Features Molecular Weight Melting Point (°C) Synthetic Yield Key Spectral Data (1H NMR, δ ppm)
4-(2-Pyridin-4-yl-vinyl)-phenol Vinyl linker between pyridine and phenol; hydroxyl at para-position 213.2 Not reported 22% δ 9.77 (s, 1H, -OH), 7.48 (m, 5H aromatic)
4-{[(1E)-Pyridin-2-ylmethylene]amino}phenol Imine linker between pyridine and phenol; hydroxyl at para-position 215.2 Not reported Not reported Not available in evidence
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives Chloro and amino substituents on pyridine; substituted phenyl groups 466–545 268–287 67–81% δ 6.80–8.50 (aromatic protons), δ 2.10–2.50 (-CH3)
4-(Hydroxymethyl)phenylhydrazine (HMPH) Hydroxymethylphenyl group with hydrazine substituent 138.1 Not reported Not reported Metabolizes to HMBD ion via enzymatic oxidation

Key Observations :

  • Linker Groups: Compounds with vinyl () or imine () linkers exhibit distinct conjugation patterns, affecting UV absorbance and reactivity. The direct pyridinyl-phenol bond in the target compound may favor π-π stacking interactions in supramolecular assemblies .
Physicochemical Properties
  • Melting Points: Pyridine-phenol hybrids (e.g., derivatives) show higher melting points (268–287°C) due to strong intermolecular hydrogen bonding and aromatic stacking, suggesting the target compound may similarly exhibit a high melting point .
  • Spectroscopic Signatures: The phenol -OH proton in 4-(2-pyridin-4-yl-vinyl)-phenol resonates at δ 9.77 ppm (DMSO-d6), while pyridine protons in compounds appear at δ 6.80–8.50 ppm. The target compound’s hydroxymethyl group (-CH2OH) would likely show signals near δ 4.50–5.00 ppm .
Computational Insights
  • Density-Functional Theory (DFT): Studies on pyridine-phenol systems (e.g., ) suggest that exact exchange terms in DFT calculations improve accuracy for predicting thermochemical properties, which could guide computational modeling of the target compound’s reactivity .

Q & A

Q. What are the optimal synthetic routes for 4-[4-(hydroxymethyl)pyridin-2-yl]phenol?

The synthesis typically involves coupling pyridine derivatives with phenolic precursors. For example, hydroxymethyl-substituted pyridines can react with halogenated phenols under Suzuki-Miyaura cross-coupling conditions. Key steps include:

  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous solvents like DMF or acetonitrile.
  • Purification via recrystallization or column chromatography to isolate the product .
  • Monitoring reaction progress with TLC and structural confirmation via 1H^1H-NMR and IR spectroscopy .

Q. Which spectroscopic techniques are critical for confirming the structure of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol?

  • 1H^1H-NMR : Identifies aromatic protons (δ 6.8–8.5 ppm) and hydroxymethyl groups (δ 4.5–5.0 ppm).
  • IR Spectroscopy : Detects O–H stretches (~3200 cm1^{-1}) and C–N/C–O vibrations (~1600 cm1^{-1}).
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+^+ peak at m/z 218.1) .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths, angles, and packing interactions. Key steps:

  • Crystal growth via slow evaporation in solvents like ethyl acetate.
  • Data collection using a Bruker SMART CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Refinement with SHELXL software to achieve low R-factors (e.g., R = 0.035) .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict the electronic properties of 4-[4-(hydroxymethyl)pyridin-2-yl]phenol?

  • Use hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set to calculate HOMO-LUMO gaps and charge distribution.
  • Compare computed thermochemical data (e.g., atomization energies) with experimental values to validate accuracy .
  • Address discrepancies by incorporating exact-exchange terms to improve agreement (average deviation <3 kcal/mol) .

Q. What strategies address contradictions between experimental and computational thermochemical data for this compound?

  • Cross-check DFT results with higher-level methods like CCSD(T) for critical parameters.
  • Adjust exchange-correlation functionals (e.g., include exact-exchange contributions) to reduce systematic errors in bond dissociation energies .

Q. What role do hydrogen bonding and π-π interactions play in the crystal packing of this compound?

  • SC-XRD data show O–H···O hydrogen bonds (2.6–2.8 Å) connecting phenolic and hydroxymethyl groups into a 2D network.
  • π-π stacking between pyridine and phenol rings (centroid distance ~3.5 Å) stabilizes the lattice .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) on the pyridine or phenol rings.
  • Evaluate biological activity (e.g., antimicrobial assays) and correlate with electronic descriptors (Hammett σ values) .
  • Use QSAR models to predict activity trends based on steric/electronic parameters .

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